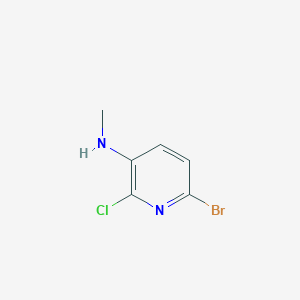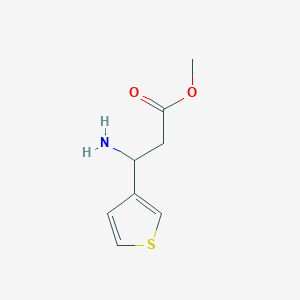![molecular formula C12H17ClN2 B13481260 1-[(2-Chloro-5-methylphenyl)methyl]piperazine](/img/structure/B13481260.png)
1-[(2-Chloro-5-methylphenyl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Chloro-5-methylphenyl)methyl]piperazine is an organic compound with the molecular formula C11H15ClN2 It is a derivative of piperazine, a heterocyclic amine, and features a chlorinated methylphenyl group attached to the piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloro-5-methylphenyl)methyl]piperazine typically involves the reaction of 2-chloro-5-methylbenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, and the mixture is heated to reflux to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
1-[(2-Chloro-5-methylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Nucleophilic substitution: Products include substituted piperazines with various functional groups replacing the chlorine atom.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include reduced amines and other reduced forms of the compound.
科学的研究の応用
1-[(2-Chloro-5-methylphenyl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies investigating the effects of piperazine derivatives on biological systems, including their potential as antimicrobial or anticancer agents.
Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 1-[(2-Chloro-5-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-(2-Chlorophenyl)piperazine: Similar structure but lacks the methyl group on the phenyl ring.
1-(4-Chlorophenyl)piperazine: Chlorine atom is positioned differently on the phenyl ring.
1-(2,5-Dimethylphenyl)piperazine: Contains an additional methyl group on the phenyl ring.
Uniqueness
1-[(2-Chloro-5-methylphenyl)methyl]piperazine is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct pharmacological properties and applications compared to other piperazine derivatives.
特性
分子式 |
C12H17ClN2 |
|---|---|
分子量 |
224.73 g/mol |
IUPAC名 |
1-[(2-chloro-5-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17ClN2/c1-10-2-3-12(13)11(8-10)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
InChIキー |
ORKMGNAWQGSMEO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)Cl)CN2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


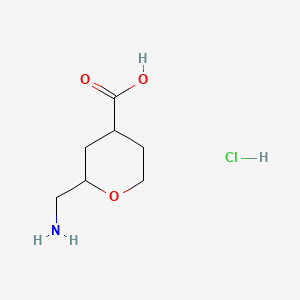
![1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride](/img/structure/B13481181.png)
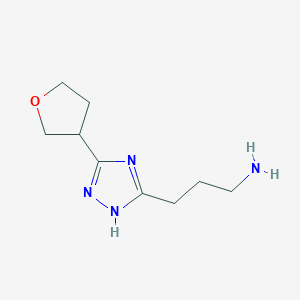
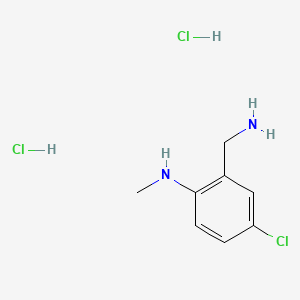
![benzyl N-[2-(4-ethynylphenyl)ethyl]carbamate](/img/structure/B13481199.png)


![rac-(1R,4R,5R)-5-amino-5-methylbicyclo[2.2.2]octan-2-one hydrochloride](/img/structure/B13481216.png)
![Tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13481217.png)
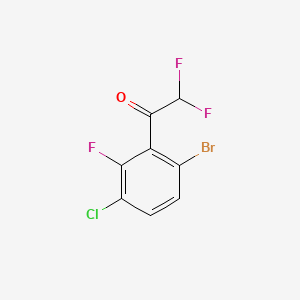
![3-[1-Oxo-4-(2-oxo-2-piperazin-1-yl-ethoxy)isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13481226.png)

